molecular formula C13H11N3O2 B8808616 Benzaldehyde 4-nitrophenylhydrazone

Benzaldehyde 4-nitrophenylhydrazone

Cat. No. B8808616
M. Wt: 241.24 g/mol
InChI Key: NOIFWEYOLLHIMW-UHFFFAOYSA-N
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Patent
US05204178

Procedure details

A mixture of 8.62 g of 4-[N-methyl-N-(11-hydroxyundecyl)-amino]-benzaldehyde, 4.33 g of 4-nitrophenylhydrazine and 25 ml of glacial acetic acid were [sic] refluxed for 30 minutes and left to stand overnight at room temperature. 70 ml of ice water were added to the resulting reaction mixture and the mixture was stirred thoroughly After the water had been removed from the reaction mixture, the reaction product, which had now precipitated, was separated off and then subjected to preliminary purification by boiling with active carbon in acetone. The prepurified product was then purified by flash chromatography on silica gel, a mixture of hexane and ethyl acetate in a volume ratio of 6:4 being used as the mobile phase. A total of 3.4 g of 4'-N-methyl-N-(11-hydroxyundecyl)-amino]-benzaldehyde-4-nitrophenylhydrazone were obtained, corresponding to a yield of 28% of theory. In its IR spectrum, this product, in the form of a KBr pellet, had bands at 3,400, 3,250, 1,585, 1,510, 1,490, 1,460, 1,320, 1,290, 1,270, 1,170, 1,100, 830 and 810 cm-1.
Name
4-[N-methyl-N-(11-hydroxyundecyl)-amino]-benzaldehyde
Quantity
8.62 g
Type
reactant
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN([C:15]1[CH:22]=[CH:21][C:18]([CH:19]=O)=[CH:17][CH:16]=1)CCCCCCCCCCCO.[N+:23]([C:26]1[CH:31]=[CH:30][C:29]([NH:32][NH2:33])=[CH:28][CH:27]=1)([O-:25])=[O:24].C(O)(=O)C>O>[N+:23]([C:26]1[CH:27]=[CH:28][C:29]([NH:32][N:33]=[CH:19][C:18]2[CH:17]=[CH:16][CH:15]=[CH:22][CH:21]=2)=[CH:30][CH:31]=1)([O-:25])=[O:24]

Inputs

Step One
Name
4-[N-methyl-N-(11-hydroxyundecyl)-amino]-benzaldehyde
Quantity
8.62 g
Type
reactant
Smiles
CN(CCCCCCCCCCCO)C1=CC=C(C=O)C=C1
Name
Quantity
4.33 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NN
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
70 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
had been removed from the reaction mixture
CUSTOM
Type
CUSTOM
Details
the reaction product, which had now precipitated
CUSTOM
Type
CUSTOM
Details
was separated off
CUSTOM
Type
CUSTOM
Details
subjected to preliminary purification
CUSTOM
Type
CUSTOM
Details
The prepurified product was then purified by flash chromatography on silica gel
ADDITION
Type
ADDITION
Details
a mixture of hexane and ethyl acetate in a volume ratio of 6:4

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NN=CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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